molecular formula C10H9ClN2 B1626668 1-(2-(Chloromethyl)phenyl)-1H-imidazole CAS No. 117296-93-2

1-(2-(Chloromethyl)phenyl)-1H-imidazole

Cat. No.: B1626668
CAS No.: 117296-93-2
M. Wt: 192.64 g/mol
InChI Key: GDGIPWLHSXOMOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common approach is the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base like sodium hydride (NaH) .


Molecular Structure Analysis

The molecular structure of 1-(2-(Chloromethyl)phenyl)-1H-imidazole consists of an imidazole ring with a chloromethyl group attached to the phenyl ring. The chloromethyl group serves as an electrophilic site for further reactions .


Chemical Reactions Analysis

    Vicarious Nucleophilic Substitution (VNS) : This compound can undergo VNS reactions, allowing the introduction of various substituents into the aromatic ring. The mechanism involves reversible addition of a carbanion followed by β-elimination and protonation . Introduction of Protecting Groups : The chloromethyl group can be used for introducing the methoxymethyl ether (MOM) protecting group in organic synthesis .

Properties

IUPAC Name

1-[2-(chloromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIPWLHSXOMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560595
Record name 1-[2-(Chloromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117296-93-2
Record name 1-[2-(Chloromethyl)phenyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117296-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Chloromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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